3-Chloro-6-hydroxy-2-methylbenzoic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H7ClO3 |
|---|---|
Molecular Weight |
186.59 g/mol |
IUPAC Name |
3-chloro-6-hydroxy-2-methylbenzoic acid |
InChI |
InChI=1S/C8H7ClO3/c1-4-5(9)2-3-6(10)7(4)8(11)12/h2-3,10H,1H3,(H,11,12) |
InChI Key |
ZBPZWBQOECFRND-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1C(=O)O)O)Cl |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 3 Chloro 6 Hydroxy 2 Methylbenzoic Acid
Chemical Synthesis Approaches to 3-Chloro-6-hydroxy-2-methylbenzoic Acid
The synthesis of this compound, a substituted salicylic (B10762653) acid derivative, can be approached through various precursor-based strategies that construct the molecule by forming the carboxylic acid group on a pre-functionalized aromatic ring.
Precursor-Based Synthesis Routes
The preparation of this compound can be envisioned through multi-step sequences starting from readily available chlorinated toluenes or phenols. One plausible synthetic strategy is based on the carboxylation of a Grignard reagent derived from a protected phenol (B47542). This method offers precise control over the regiochemistry of the carboxylation step. A representative route could start from 2-chloro-3-methylphenol. google.com The phenolic hydroxyl group is first protected to prevent it from interfering with the formation of the Grignard reagent. Benzyl (B1604629) chloride is a suitable protecting agent for this purpose. The protected intermediate, 2-benzyloxy-1-chloro-3-methylbenzene, is then subjected to a Grignard reaction with magnesium, followed by carboxylation with carbon dioxide (CO2) to introduce the carboxylic acid moiety. The final step involves the deprotection of the hydroxyl group, typically through catalytic hydrogenation, to yield the target molecule.
Another classical approach for the synthesis of hydroxybenzoic acids is the Kolbe-Schmitt reaction. google.com This method involves the direct carboxylation of a phenoxide salt using carbon dioxide under pressure and elevated temperature. For the synthesis of the target compound, the starting material would be 2-chloro-3-methylphenol. Treatment of this precursor with a strong base, such as sodium hydroxide, would generate the corresponding sodium phenoxide. This intermediate is then heated under a high pressure of carbon dioxide, leading to the electrophilic addition of CO2 to the aromatic ring, preferentially at the ortho position to the hydroxyl group, to afford this compound.
| Synthetic Route | Key Precursor | Key Reagents and Conditions | Intermediate(s) |
|---|---|---|---|
| Grignard Carboxylation | 2-Chloro-3-methylphenol | 1. Protection (e.g., Benzyl chloride, K2CO3) 2. Grignard formation (Mg, THF) 3. Carboxylation (CO2) 4. Deprotection (e.g., H2, Pd/C) | 2-Benzyloxy-1-chloro-3-methylbenzene; (2-Benzyloxy-6-chloro-3-methylphenyl)magnesium halide |
| Kolbe-Schmitt Reaction | 2-Chloro-3-methylphenol | 1. Phenoxide formation (e.g., NaOH) 2. Carboxylation (CO2, high pressure, high temperature) | Sodium 2-chloro-3-methylphenoxide |
Formation as an Intermediate or Building Block in Complex Molecule Synthesis
Beyond its synthesis, this compound serves as a crucial building block in the total synthesis of complex natural products. Its specific arrangement of functional groups—a carboxylic acid, a phenolic hydroxyl, and a chlorinated and methylated aromatic ring—makes it a valuable synthon for constructing intricate molecular architectures.
A significant application of this compound is demonstrated in the total synthesis of inducamides, a family of chlorinated alkaloids isolated from Streptomyces species. acs.orgnih.gov These natural products feature an amide bond linking a tryptophan derivative to the rare chlorosalicylic acid unit, which is precisely this compound. acs.orgresearchgate.net
In the synthesis of Inducamide A and Inducamide B, the carboxylic acid moiety of this compound is coupled with the amino group of L-6-chlorotryptophan methyl ester and L-tryptophan methyl ester, respectively. acs.orgnih.gov This key amide bond formation is typically achieved using standard peptide coupling reagents. The subsequent hydrolysis of the methyl ester group on the tryptophan portion of the newly formed molecule yields the final natural products, Inducamide A and B. acs.org This strategic use highlights the role of this compound as a specialized acidic fragment in the modular assembly of complex bioactive molecules.
| Target Molecule | Coupling Partner | Key Reaction Step | Final Step |
|---|---|---|---|
| Inducamide A | L-6-Chlorotryptophan methyl ester | Amide bond formation | Ester hydrolysis |
| Inducamide B | L-Tryptophan methyl ester | Amide bond formation | Ester hydrolysis |
Chemical Reactivity and Derivatization Strategies
The chemical reactivity of this compound is dictated by its two primary functional groups: the carboxylic acid and the phenolic hydroxyl group. These sites allow for a range of derivatization strategies to modify the molecule's properties.
Reactions of the Carboxylic Acid Moiety
The carboxylic acid group is the most acidic site on the molecule and readily undergoes reactions typical of this functional group.
Amide Bond Formation: As demonstrated in the synthesis of inducamides, the carboxylic acid can be activated and reacted with primary or secondary amines to form amides. acs.org This transformation typically requires coupling agents such as carbodiimides (e.g., DCC) or the in-situ formation of an activated phosphonium (B103445) salt to facilitate the reaction. researchgate.netacs.org
Esterification: The carboxylic acid can be converted to an ester by reaction with an alcohol under acidic conditions (Fischer esterification) or by reaction with an alkyl halide in the presence of a base. google.com Esterification is often used to protect the carboxylic acid group or to modify the molecule's solubility and electronic properties. For instance, methyl 3-chloro-6-methoxy-2-methylbenzoate is a related substance noted in the context of inducamide synthesis, suggesting that both hydroxyl and carboxyl groups can be derivatized. nih.gov
Transformations Involving the Phenolic Hydroxyl Group
The phenolic hydroxyl group is weakly acidic and highly nucleophilic, making it a target for various chemical transformations.
O-Alkylation (Ether Formation): The hydroxyl group can be converted into an ether by reaction with an alkylating agent, such as an alkyl halide or sulfate, in the presence of a base. This reaction is often used to protect the hydroxyl group during multi-step syntheses. For example, in a synthetic route for a related compound, 3-chloro-2-methylphenol (B1584042) was reacted with benzyl chloride in the presence of potassium carbonate to form a benzyl ether. google.com
O-Acylation (Ester Formation): The phenolic hydroxyl can react with acylating agents like acid anhydrides or acyl chlorides to form phenyl esters. wikipedia.org For example, the related compound 3-hydroxy-2-methylbenzoic acid can be acetylated with acetic anhydride (B1165640) to yield 3-acetoxy-2-methylbenzoic acid. google.com This reaction provides another avenue for derivatization, altering the chemical nature of the phenolic group.
Reactivity of the Chloro Substituent on the Aromatic Ring
The chloro substituent on the aromatic ring of this compound is a key site for chemical modification, primarily through nucleophilic aromatic substitution (SNAr). science.gov The feasibility of these reactions is dictated by the electronic properties of the other substituents on the benzene (B151609) ring. youtube.com Aryl halides are typically unreactive towards nucleophiles, but the presence of electron-withdrawing groups can activate the ring for substitution. libretexts.orglibretexts.org
In the case of this compound, the aromatic ring is substituted with both activating and deactivating groups with respect to nucleophilic substitution. The carboxylic acid (-COOH) and hydroxyl (-OH) groups are strongly electron-withdrawing, which activates the ring towards nucleophilic attack. libretexts.org These groups, positioned ortho (-OH) and para (-COOH) to the chlorine atom, are particularly effective at stabilizing the negatively charged intermediate, known as a Meisenheimer complex, that forms during the reaction. libretexts.orglibretexts.org This stabilization occurs through resonance, delocalizing the negative charge onto the oxygen atoms of the nitro and carboxyl groups. libretexts.org Conversely, the methyl group (-CH3) is electron-donating, which tends to deactivate the ring towards nucleophilic substitution.
Despite the presence of the deactivating methyl group, the strong activation provided by the ortho-hydroxyl and para-carboxylic acid groups renders the chloro substituent susceptible to displacement by strong nucleophiles. The reaction proceeds via a two-step addition-elimination mechanism. libretexts.org First, the nucleophile attacks the carbon atom bearing the chlorine, forming the resonance-stabilized Meisenheimer complex. libretexts.orglibretexts.org In the second step, the chloride ion is eliminated, restoring the aromaticity of the ring. libretexts.org
Beyond direct substitution, the reactivity of the chloro group can be harnessed in other transformations, often requiring prior modification of the acidic functional groups. For instance, related chloro-aromatic compounds can undergo a Grignard reaction with magnesium after protection of acidic protons, which replaces the chlorine with a carbon-magnesium bond, enabling subsequent reactions with electrophiles. google.com Another potential transformation, demonstrated on similar substrates, is the Rosenmund-von Braun reaction, where the chloro group is replaced by a nitrile (-CN) using copper(I) cyanide, which can then be further hydrolyzed to a carboxylic acid. google.com
Derivatization for Enhanced Research Utility and Analysis
Chemical derivatization involves modifying the structure of an analyte to improve its properties for analysis, such as enhancing chromatographic performance, ionization efficiency, and sensitivity. nih.govresearchgate.netacs.org For this compound, the carboxylic acid and hydroxyl groups are primary targets for derivatization.
Esterification of the carboxylic acid functional group is a common derivatization strategy, particularly for analysis by gas chromatography (GC). colostate.edu The conversion to a less polar, more volatile ester derivative improves chromatographic behavior.
A significant challenge in the esterification of hydroxybenzoic acids is the potential for simultaneous alkylation of the phenolic hydroxyl group. google.com To achieve selective esterification of the carboxyl group, specific methodologies have been developed. One approach involves reacting the hydroxybenzoic acid with a halogenated derivative (e.g., an alkyl halide) in a homogeneous liquid phase in the presence of a nonquaternizable tertiary amine. google.com This method favors the desired esterification while minimizing the competing O-alkylation of the hydroxyl function. google.com
Common methods for the esterification of carboxylic acids are summarized below.
| Method | Reagents | Description | Reference |
|---|---|---|---|
| Fischer-Speier Esterification | Alcohol (e.g., methanol, ethanol), Acid Catalyst (e.g., H₂SO₄) | A reversible acid-catalyzed reaction between a carboxylic acid and an alcohol. To drive the reaction to completion, water is typically removed as it is formed. | byjus.com |
| Alkylation | Diazomethane (B1218177) (CH₂N₂) | A highly effective method for forming methyl esters. However, diazomethane is toxic and explosive, limiting its use. | colostate.edu |
| Reaction with DMF Acetals | Dimethylformamide dialkyl acetals (e.g., (CH₃)₂NCH(OR)₂) | These reagents react with carboxylic acids to form esters under mild conditions. | colostate.edu |
| Selective Esterification | Alkyl halide, Nonquaternizable tertiary amine | This method is designed for hydroxybenzoic acids to selectively esterify the carboxyl group without alkylating the hydroxyl group. | google.com |
Acylation involves the introduction of an acyl group (R-C=O) into a molecule. learncbse.in For this compound, the phenolic hydroxyl group can be readily acylated to form an ester. This modification can significantly alter the compound's chemical and physical properties. A pertinent example is the acetylation of the related compound 3-hydroxy-2-methylbenzoic acid to yield 3-acetoxy-2-methylbenzoic acid. google.com This transformation is typically achieved by reacting the phenol with an acylating agent in the presence of a base.
Common acylating agents and their applications are detailed in the table below.
| Acylating Agent | Example | Typical Conditions | Reference |
|---|---|---|---|
| Acid Anhydride | Acetic Anhydride ((CH₃CO)₂O) | Reaction with the phenol, often in the presence of a base catalyst like pyridine (B92270) or sodium acetate. | google.com |
| Acyl Halide | Acetyl Chloride (CH₃COCl) | A highly reactive agent that reacts with phenols, typically in the presence of a non-nucleophilic base (e.g., pyridine) to neutralize the HCl byproduct. | colostate.edu |
Beyond esterification and acylation, other functional groups on this compound can be modified to create a range of derivatives. The carboxylic acid can be converted into an amide, which is a common transformation in medicinal chemistry. This is typically accomplished by first converting the carboxylic acid to a more reactive acid chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with a primary or secondary amine. colostate.edu
The aromatic ring itself can also be a site for further modification, although this may be less common. Electrophilic aromatic substitution reactions, such as nitration or further halogenation, are also possible, with the directing effects of the existing substituents determining the position of the new group. The strong activating and ortho, para-directing hydroxyl group and the deactivating, meta-directing carboxylic acid group, along with the activating, ortho, para-directing methyl group, would create a complex regiochemical outcome.
Chromatographic Techniques for Purity and Quantitative Analysis
Chromatographic methods are indispensable for separating this compound from impurities and for its quantitative determination. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary techniques utilized, each with specific advantages.
High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the analysis of non-volatile and thermally sensitive compounds like benzoic acid derivatives. helixchrom.com Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this class of compounds. ekb.egoup.com The separation mechanism relies on the partitioning of the analyte between a non-polar stationary phase (typically C18) and a polar mobile phase. oup.com
For the analysis of benzoic acid analogs, the mobile phase often consists of a buffered aqueous solution mixed with an organic modifier such as acetonitrile or methanol. ekb.egupb.ro The pH of the buffer is a critical parameter, as it controls the ionization state of the carboxylic acid group, thereby influencing retention time and peak shape. upb.ro Gradient elution, where the composition of the mobile phase is changed during the analysis, is frequently employed to achieve optimal separation of the main compound from any related substances or impurities. ekb.eg Detection is commonly performed using an ultraviolet (UV) detector, as the aromatic ring of the benzoic acid structure provides strong chromophores. thermofisher.com
A typical HPLC method for the analysis of a compound like this compound would be validated according to International Conference on Harmonisation (ICH) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and limits of detection (LOD) and quantitation (LOQ). ekb.eg
Table 1: Representative HPLC Conditions for Analysis of Benzoic Acid Analogs
| Parameter | Condition |
|---|---|
| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: Buffered aqueous solution (e.g., 0.05 M KH₂PO₄ at pH 3) B: Acetonitrile or Methanol |
| Elution Mode | Gradient or Isocratic |
| Flow Rate | 1.0 mL/min |
| Detector | UV-Vis or Photodiode Array (PDA) at ~230-280 nm |
| Column Temperature | 25-40 °C |
| Injection Volume | 10-20 µL |
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. jmchemsci.com However, carboxylic acids such as this compound are generally non-volatile and highly polar due to the presence of the carboxyl and hydroxyl groups. colostate.edu This polarity leads to poor peak shape (tailing) and strong adsorption on the GC column. researchgate.net Therefore, a derivatization step is required to convert the analyte into a more volatile and less polar form prior to GC analysis. colostate.edusigmaaldrich.com
Common derivatization strategies for carboxylic acids include:
Silylation: This is one of the most prevalent methods, where active hydrogens in the -COOH and -OH groups are replaced by a trimethylsilyl (TMS) group. sigmaaldrich.com Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS), are used to form the TMS esters and ethers. sigmaaldrich.comnih.gov
Methylation: The carboxylic acid can be converted to its methyl ester. This can be achieved using various reagents, including diazomethane or through on-line pyrolytic methylation in the GC injector port with reagents like tetramethylammonium hydroxide (TMAH). researchgate.netresearchgate.net
Once derivatized, the compound can be analyzed by GC, typically coupled with a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification. jmchemsci.comnih.gov The choice of GC column is usually a non-polar or medium-polar capillary column. researchgate.net
Table 2: Common Derivatization Reagents for GC Analysis of Carboxylic Acids
| Derivatization Method | Reagent | Resulting Derivative |
|---|---|---|
| Silylation | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) + TMCS | Trimethylsilyl (TMS) ester/ether |
| Methylation | Tetramethylammonium hydroxide (TMAH) | Methyl ester |
Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques are essential for the unambiguous confirmation of the molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules.
¹H NMR: The proton NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the two aromatic protons, the methyl group protons, and the acidic protons of the hydroxyl and carboxyl groups. The chemical shifts (δ) and coupling constants (J) of the aromatic protons would confirm the substitution pattern on the benzene ring.
¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. docbrown.info The spectrum of this compound would display eight distinct signals corresponding to the carboxyl carbon, the six aromatic carbons, and the methyl carbon. The chemical shifts of the aromatic carbons are influenced by the electronic effects of the chloro, hydroxyl, methyl, and carboxyl substituents, providing further confirmation of the structure. docbrown.info
2D NMR Techniques: Two-dimensional NMR experiments like Heteronuclear Multiple Bond Correlation (HMBC) are used to establish long-range (2-3 bond) correlations between protons and carbons. This technique would be invaluable in confirming the connectivity of the molecule, for instance, by showing a correlation between the methyl protons and the adjacent aromatic carbons (C1, C2, C3) and a correlation between the aromatic proton at C4 and the carboxyl carbon (C7).
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Atom/Group | Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|---|
| -COOH | Carboxyl | ~11-13 (broad singlet) | ~170-175 |
| Ar-OH | Phenolic | ~9-11 (broad singlet) | - |
| Ar-H (at C4) | Aromatic | ~7.0-7.5 (doublet) | ~120-130 |
| Ar-H (at C5) | Aromatic | ~7.0-7.5 (doublet) | ~115-125 |
| -CH₃ | Methyl | ~2.2-2.6 (singlet) | ~15-20 |
| C1-COOH | Aromatic | - | ~125-135 |
| C2-CH₃ | Aromatic | - | ~130-140 |
| C3-Cl | Aromatic | - | ~130-135 |
| C4 | Aromatic | - | ~120-130 |
| C5 | Aromatic | - | ~115-125 |
Note: Predicted values are based on typical ranges for substituted benzoic acids and may vary based on solvent and other experimental conditions.
Mass Spectrometry (MS) is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. It is crucial for determining the molecular weight and formula of a compound.
For this compound (C₈H₇ClO₃), the mass spectrum would show a molecular ion peak (M⁺˙). Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion peak will appear as a characteristic pair of peaks (M and M+2) separated by two mass units, with a relative intensity ratio of about 3:1. This isotopic pattern is a definitive indicator of the presence of a single chlorine atom in the molecule.
High-Resolution Mass Spectrometry (HRMS) can determine the mass of the molecular ion with very high accuracy (typically to four or five decimal places). This allows for the unambiguous determination of the elemental composition of the molecule, confirming that the measured mass corresponds to the chemical formula C₈H₇ClO₃. Fragmentation patterns observed in the mass spectrum, such as the loss of H₂O, •Cl, or the •COOH group, can provide additional structural information.
Table 4: Expected Mass Spectrometry Data for this compound
| Parameter | Expected Value |
|---|---|
| Chemical Formula | C₈H₇ClO₃ |
| Nominal Molecular Weight | 186 g/mol (for ³⁵Cl) and 188 g/mol (for ³⁷Cl) |
| Exact Mass (HRMS) | 186.00837 u (for C₈H₇³⁵ClO₃) |
| Key Isotopic Peaks | [M]⁺˙ at m/z 186 and [M+2]⁺˙ at m/z 188 (ratio ~3:1) |
| Common Fragments | [M-H₂O]⁺˙, [M-COOH]⁺, [M-Cl]⁺ |
Infrared (IR) spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. researchgate.net The FTIR spectrum of this compound would exhibit several characteristic absorption bands that confirm its structure.
The most prominent features would include a very broad O-H stretching band for the carboxylic acid group, typically centered around 3000 cm⁻¹, which often overlaps with the aromatic C-H stretches. A sharp O-H stretch for the phenolic group would appear around 3200-3600 cm⁻¹. The C=O (carbonyl) stretching vibration of the carboxylic acid is a strong, sharp band found in the region of 1680-1710 cm⁻¹. Aromatic C=C ring stretching vibrations appear as multiple bands in the 1450-1600 cm⁻¹ region. Finally, a C-Cl stretching band would be expected in the fingerprint region, typically between 600-800 cm⁻¹.
Table 5: Characteristic FTIR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Carboxylic Acid O-H | Stretch | 2500-3300 | Broad, Strong |
| Phenolic O-H | Stretch | 3200-3600 | Broad, Medium |
| Aromatic C-H | Stretch | 3000-3100 | Medium |
| Methyl C-H | Stretch | 2850-2960 | Medium |
| Carboxylic Acid C=O | Stretch | 1680-1710 | Strong |
| Aromatic C=C | Ring Stretch | 1450-1600 | Medium-Strong |
| C-O | Stretch | 1210-1320 | Strong |
Advanced Analytical and Spectroscopic Characterization of 3 Chloro 6 Hydroxy 2 Methylbenzoic Acid
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to study the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a ground state to a higher energy excited state. The specific wavelengths of light absorbed are characteristic of the molecule's structure, particularly the nature of its chromophores—the parts of the molecule that absorb light. For aromatic compounds like 3-Chloro-6-hydroxy-2-methylbenzoic acid, the π-electron systems of the benzene (B151609) ring and the carbonyl group of the carboxylic acid are the primary chromophores.
The UV-Vis spectrum of a benzoic acid derivative is typically characterized by distinct absorption bands arising from π → π* transitions within the aromatic ring and the carboxyl group. The positions and intensities of these bands are sensitive to the nature and position of substituents on the benzene ring. In the case of this compound, the presence of the chloro, hydroxyl, and methyl groups as substituents on the benzoic acid framework is expected to influence the absorption maxima (λmax).
Generally, benzoic acid and its derivatives exhibit characteristic absorption peaks. researchgate.net For instance, benzoic acid itself has three main absorption bands: the E-band (around 190 nm), the B-band (around 230 nm), and a weaker, longer-wavelength band (around 280 nm). researchgate.net The positions of these bands can be shifted by substituents. Auxochromes, such as the hydroxyl group, can cause a bathochromic shift (a shift to longer wavelengths) and an increase in absorption intensity (hyperchromic effect). Conversely, other groups can induce a hypsochromic shift (a shift to shorter wavelengths).
Table 1: Expected UV-Vis Absorption Bands for Substituted Benzoic Acids
| Band | Typical Wavelength Range (nm) | Electronic Transition | Description |
| E-Band | ~190-220 | π → π | A high-energy transition characteristic of the aromatic system. |
| B-Band | ~230-260 | π → π | A transition of the benzene ring, often showing fine structure. Its position is sensitive to substitution. |
| C-Band | ~270-300 | π → π* | A lower energy transition, often weaker than the E and B bands, and highly influenced by auxochromic and chromophoric substituents. |
Detailed experimental studies would be required to determine the precise λmax values and molar absorptivity coefficients for this compound and to fully elucidate the effects of its specific substitution pattern on its electronic spectrum.
Computational Chemistry and Molecular Modeling Studies of 3 Chloro 6 Hydroxy 2 Methylbenzoic Acid
Quantum Chemical Calculations
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the intrinsic properties of 3-Chloro-6-hydroxy-2-methylbenzoic acid. These calculations provide a detailed picture of the molecule's geometry, stability, and electronic characteristics.
Conformational Analysis and Stability Investigations
Conformational analysis is crucial for identifying the most stable three-dimensional arrangement of a molecule, as its conformation dictates its physical and chemical properties. For this compound, the primary sources of conformational variability are the rotation around the C-C bond connecting the carboxylic acid group to the benzene (B151609) ring and the C-O bond of the hydroxyl group.
Theoretical studies on similar benzoic acid derivatives show that the most stable conformer is typically planar, a result of the stabilizing effects of intramolecular hydrogen bonding between the hydroxyl group of the carboxylic acid and the oxygen of the nearby hydroxyl group, or through resonance stabilization with the aromatic ring. rsc.orgresearchgate.net Potential energy surface scans are performed by systematically rotating key dihedral angles to map out the energy landscape and identify local and global minima. The conformer with the lowest calculated energy is considered the most stable and is used for subsequent computational analyses. sci-hub.se
Table 1: Illustrative Conformational Energy Data This table presents hypothetical energy values to illustrate the typical results of a conformational analysis for a substituted benzoic acid.
| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle (Carboxyl Group) | Stability |
|---|---|---|---|
| Conformer 1 (Planar) | 0.00 | 0° | Most Stable (Global Minimum) |
| Conformer 2 (Twisted) | 3.54 | 90° | Transition State |
| Conformer 3 (Planar, anti) | 1.21 | 180° | Local Minimum |
Electronic Structure and Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. youtube.comlibretexts.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor (nucleophile), while the LUMO acts as an electron acceptor (electrophile). youtube.com The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability; a large gap implies high stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive. rsc.org
For this compound, the HOMO is expected to be localized primarily on the electron-rich benzene ring and the oxygen atoms of the hydroxyl and carboxyl groups, which possess lone pair electrons. Conversely, the LUMO is likely distributed over the carboxylic acid group, which is electron-withdrawing, and the aromatic ring. This distribution indicates that the molecule can participate in various types of chemical reactions. Global reactivity descriptors, such as chemical hardness, softness, and electronegativity, are derived from the HOMO and LUMO energies to quantify the molecule's reactivity. researchgate.netnih.gov
Table 2: Illustrative Frontier Molecular Orbital (FMO) Data This table provides typical values for FMO analysis based on DFT calculations for analogous aromatic acids.
| Parameter | Typical Value (eV) | Description |
|---|---|---|
| EHOMO | -6.45 | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | -1.20 | Energy of the Lowest Unoccupied Molecular Orbital |
| Energy Gap (ΔE) | 5.25 | Indicates chemical stability and reactivity |
| Electronegativity (χ) | 3.83 | Measures the power of an atom to attract electrons |
| Chemical Hardness (η) | 2.63 | Measures resistance to change in electron configuration |
Prediction and Interpretation of Vibrational Spectra
Computational methods are used to predict the vibrational spectra (Infrared and Raman) of molecules. mdpi.comnih.gov By calculating the harmonic vibrational frequencies using DFT, a theoretical spectrum can be generated. researchgate.net These theoretical frequencies are often scaled by a factor to correct for anharmonicity and computational approximations, allowing for a direct comparison with experimental data. nih.gov
Each calculated vibrational mode can be assigned to specific molecular motions, such as C-H stretching, O-H bending, or C=O stretching of the carboxyl group. mdpi.com This detailed assignment, aided by Potential Energy Distribution (PED) analysis, helps in the definitive interpretation of the experimental FT-IR and FT-Raman spectra, confirming the presence of specific functional groups and providing evidence for the molecule's computed structure. researchgate.net
Molecular Electrostatic Potential (MEP) Mapping and Reactivity Prediction
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity. youtube.comresearchgate.net The MEP map illustrates the electrostatic potential on the electron density surface, using a color scale to indicate different potential regions. researchgate.net
For this compound, the MEP map would show regions of negative potential (typically colored red) localized around the electronegative oxygen atoms of the carboxyl and hydroxyl groups. These areas represent nucleophilic centers, which are prone to attack by electrophiles. researchgate.net Conversely, regions of positive potential (colored blue) are expected around the hydrogen atoms, particularly the acidic proton of the carboxylic acid and the hydroxyl proton, identifying them as electrophilic sites susceptible to nucleophilic attack. nih.gov The green regions indicate areas of neutral potential. This visual representation is instrumental in understanding intermolecular interactions, such as hydrogen bonding. researchgate.netresearchgate.net
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target receptor, typically a protein. nih.govnih.gov This method is crucial in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level.
In silico docking simulations of this compound against a specific protein target would involve placing the molecule into the protein's active site and evaluating the binding affinity using a scoring function. The simulation identifies the most stable binding pose and characterizes the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the protein's amino acid residues. nih.govmdpi.com For example, the hydroxyl and carboxylic acid groups of the molecule are prime candidates for forming strong hydrogen bonds with polar residues in a binding pocket, which often contributes significantly to the binding affinity. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to correlate the chemical structure of a series of compounds with their biological activity. nih.govchalcogen.ro By developing a mathematical model, QSAR can predict the activity of new, unsynthesized compounds.
To build a QSAR model for derivatives of this compound, a dataset of related compounds with known biological activities is required. mdpi.com Various molecular descriptors—quantifiable properties related to the molecule's structure, such as electronic, steric, and hydrophobic parameters—are calculated for each compound. derpharmachemica.com Statistical methods, like multiple linear regression, are then used to create an equation that links these descriptors to the observed activity. chalcogen.romdpi.com Such models can reveal which molecular properties are most important for the desired biological effect, providing a rational basis for designing more potent and selective compounds. nih.gov
Mechanistic Investigations of Biological Activities of 3 Chloro 6 Hydroxy 2 Methylbenzoic Acid and Its Analogs
In Vitro Enzyme Modulation and Inhibition Mechanisms
Research into the biological activities of substituted benzoic acids has revealed their potential to modulate various enzymatic processes. While direct studies on 3-Chloro-6-hydroxy-2-methylbenzoic acid are limited, investigations into its structural analogs provide significant insights into potential mechanisms of action, including direct interaction with enzyme active sites and the alteration of broader biochemical pathways.
Analogs of this compound have demonstrated inhibitory activity against a range of enzymes. For instance, certain chlorobenzoic acids have been shown to inhibit the prenyl transferase reaction, a key step in the biosynthesis of Coenzyme Q. nih.gov Specifically, 4-nitrobenzoic acid, a related analog, acts as a competitive inhibitor of the enzyme Coq2, leading to a decrease in Coenzyme Q biosynthesis in mammalian cells. nih.gov The structural characteristics of benzoic acid derivatives, such as the position and nature of substituents on the benzene (B151609) ring, are critical in determining their inhibitory potency and selectivity.
In other studies, halo-substituted benzoic acid derivatives have been identified as potent inhibitors of jack bean urease. semanticscholar.org One compound featuring a 2-chloro-substituted phenyl ring demonstrated remarkable activity, suggesting that the chloro-substitution plays an essential role in the inhibition of the urease enzyme. semanticscholar.org Kinetic studies revealed a mixed type of inhibition for this derivative. semanticscholar.org Furthermore, derivatives of 3-(adenosylthio)benzoic acid have been designed as inhibitors of SARS-CoV-2 Nsp14 methyltransferase, where the introduction of a chlorine atom at the 2-position of the benzoic acid ring resulted in an eight-fold increase in potency compared to the parent compound. nih.gov
Substituted chlorobenzoic acids can be metabolized by microorganisms, leading to the alteration of specific biochemical pathways. For example, Pseudomonas cepacia MB2 utilizes 3-chloro-2-methylbenzoate by metabolizing it through the meta fission pathway, which results in the liberation of the chloride ion. nih.gov This process involves the strong induction of meta pyrocatechase activity. nih.gov A key intermediate in this pathway is 4-chloro-3-methylcatechol. nih.gov
Similarly, the microbial degradation of various chloroaromatics often proceeds via chlorocatechols as central intermediates, which are then funneled into the modified ortho pathway. nih.gov The enzyme chlorocatechol 2,3-dioxygenase, found in Pseudomonas putida GJ31, cleaves 3-chlorocatechol, leading to the stoichiometric displacement of chloride and the production of 2-hydroxymuconate. nih.gov This demonstrates how chlorinated benzoic acid structures can enter and be processed by specific bacterial catabolic pathways.
Antimicrobial Activity Studies (Antifungal, Antibacterial)
Derivatives and analogs of this compound have been the subject of numerous studies evaluating their potential as antimicrobial agents. Research has shown that compounds incorporating a chlorohydroxybenzoic acid scaffold exhibit notable activity against a range of bacterial and fungal pathogens. nih.gov
A series of novel sulfonamides containing a 5-chloro-2-hydroxybenzoic acid scaffold were synthesized and evaluated for their in vitro antimicrobial activity. nih.gov One of the most active compounds, 5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamide, showed significant potency against both methicillin-sensitive and methicillin-resistant Staphylococcus aureus (MRSA), with Minimum Inhibitory Concentration (MIC) values ranging from 15.62 to 31.25 µmol/L. nih.gov Other synthesized derivatives of 2-chlorobenzoic acid also demonstrated greater antibacterial potential against Gram-negative bacteria like Escherichia coli compared to Gram-positive bacteria. nih.gov Similarly, various derivatives of 3-hydroxybenzoic acid have shown antibacterial activity against both Gram-positive and Gram-negative cultures. researchgate.net
In the realm of antifungal research, the synthetic amide 2-chloro-N-phenylacetamide, a related chloro-aromatic structure, displayed activity against different strains of Aspergillus niger with MICs between 32 and 256 μg/mL. nih.gov Another study on 2-chloro-N-phenylacetamide confirmed its activity against Aspergillus flavus, with MICs ranging from 16 to 256 μg/mL. scielo.br
| Compound/Analog | Target Organism | Activity (MIC) | Source |
|---|---|---|---|
| 5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamide | Staphylococcus aureus (MSSA/MRSA) | 15.62–31.25 µmol/L | nih.gov |
| 2-chlorobenzoic acid derivatives | Escherichia coli | Potent Activity | nih.gov |
| 2-chloro-N-phenylacetamide | Aspergillus niger | 32–256 μg/mL | nih.gov |
| 2-chloro-N-phenylacetamide | Aspergillus flavus | 16–256 μg/mL | scielo.br |
| 5-(p-hydroxybenzoyl) shikimic acid | Methicillin-resistant Staphylococcus haemolyticus | 100 μg/mL | mdpi.com |
| 5-(p-hydroxybenzoyl) shikimic acid | Escherichia coli | 100 μg/mL | mdpi.com |
The antimicrobial mechanisms of benzoic acid analogs are multifaceted. Phenolic acids can disrupt bacterial cell membranes through hyperacidification and permeabilization, which leads to the leakage of intracellular contents and ultimately cell death. mdpi.com The lipophilicity of these compounds often plays a significant role in their effectiveness, as higher lipophilicity can facilitate better penetration into bacterial cell membranes. mdpi.com
For antifungal activity, a probable mechanism of action for compounds like 2-chloro-N-phenylacetamide is the interaction with ergosterol (B1671047) in the fungal plasma membrane. nih.govscielo.br This interaction disrupts the structure and function of the cell membrane, impairing its selective permeability and leading to cell lysis. scielo.br Molecular docking studies have also suggested that these compounds may inhibit enzymes crucial for fungal survival, such as squalene (B77637) epoxidase, which is involved in the ergosterol biosynthesis pathway, and thymidylate synthase, which is responsible for DNA synthesis. scielo.br
Anticancer and Antiproliferative Research in Cellular Models
Analogs of this compound have been investigated for their potential as anticancer agents, with research focusing on their ability to inhibit key proteins and perturb signaling pathways involved in cancer cell proliferation and survival.
PI3Kα Inhibition: The phosphatidylinositol 3-kinase (PI3Kα) pathway is frequently dysregulated in various cancers. mdpi.com Derivatives of N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide, which share structural similarities with the target compound, have shown distinct antiproliferative activity against human colon carcinoma (HCT-116) and colorectal adenocarcinoma (Caco-2) cell lines. mdpi.com Docking studies confirmed that these derivatives can occupy the PI3Kα binding site and interact with key residues. mdpi.com Allosteric PI3Kα inhibitors, which target non-ATP binding sites, represent another avenue of research, offering enhanced isoform selectivity and potentially overcoming resistance to conventional inhibitors. mdpi.com
c-MET Inhibition: The c-Met receptor tyrosine kinase is another attractive target for cancer therapy, as its dysregulation is implicated in multiple human cancers. nih.gov A novel c-Met inhibitor, LAH-1, demonstrated nanomolar inhibitory activity against the MET kinase and potent antiproliferative activity against the EBC-1 non-small cell lung cancer (NSCLC) cell line. nih.gov Mechanistic studies confirmed that LAH-1 acts by inhibiting c-Met phosphorylation in a dose-dependent manner, which in turn suppresses its downstream signaling pathways, including the PI3K and Ras axes. nih.gov Inhibition of c-Met has also been shown to radiosensitize NSCLC tumors that have high basal c-Met expression. nih.gov
HDACIs: Histone deacetylase inhibitors (HDACIs) are a class of anticancer agents that interfere with epigenetic regulation. A series of compounds based on a methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate structure were synthesized and evaluated as potent HDACIs. nih.gov Several of these analogs showed significant inhibitory action on HCT-116 colon cancer cells, with IC50 values as low as 0.12 mg/mL, while showing specificity for cancerous cells over normal, non-cancerous cells. nih.gov
| Compound/Analog Class | Target | Cell Line | Activity (IC₅₀) | Source |
|---|---|---|---|---|
| N-(3,5-dichlorophenyl)-6-chloro-4-hydroxy-2-quinolone-3-carboxamide (Compound 19) | PI3Kα (predicted) | HCT-116 (Colon Carcinoma) | 5.3 µM | mdpi.com |
| N-(4-bromo-3-chlorophenyl)-6-chloro-4-hydroxy-2-quinolone-3-carboxamide (Compound 21) | PI3Kα (predicted) | HCT-116 (Colon Carcinoma) | 4.9 µM | mdpi.com |
| LAH-1 | c-MET | EBC-1 (NSCLC) | Potent Activity | nih.gov |
| 3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives (Compound 7a & 7g) | HDAC (predicted) | HCT-116 (Colon Carcinoma) | 0.12 mg/mL | nih.gov |
| Copper(II) complex with 4-Chloro-3-Nitrobenzoic Acid (Complex 1) | DNA/Apoptosis Induction | HepG2 (Liver Carcinoma) | More effective than cisplatin | mdpi.com |
Other Investigated Biological Effects (e.g., Diuretic, Antidepressant)
While the primary biological activities of many benzoic acid derivatives are centered on areas like antimicrobial and anti-inflammatory effects, research has also extended to other potential therapeutic applications. For instance, certain phenolic compounds and benzoic acid derivatives have been investigated for their effects on the central nervous system. A study on a fraction of Dittrichia viscosa root extract, rich in chlorogenic acid and cynarine, demonstrated antidepressant-like effects in animal models. nih.gov This fraction was found to reduce immobility time in the forced swim test, a common behavioral assay for screening antidepressant activity. nih.gov Neurochemical analysis of the prefrontal cortex and hippocampus in mice treated with the fraction showed a reduction in 5-hydroxyindoleacetic acid (5-HIAA), the main metabolite of serotonin (B10506), which may suggest an inhibition of the serotonin uptake transporter or monoamine oxidase-A. nih.gov Although not directly involving this compound, these findings highlight that plant-derived phenolic acids can possess psychotropic properties, warranting further investigation into the potential antidepressant effects of structurally related synthetic benzoic acids.
Structure-Activity Relationship (SAR) Studies
The biological efficacy and selectivity of benzoic acid derivatives are profoundly influenced by the nature, position, and orientation of substituents on the benzene ring. Structure-Activity Relationship (SAR) studies are crucial for optimizing these compounds as therapeutic agents by identifying the chemical features essential for their biological activity.
The type and placement of functional groups on the benzoic acid core are critical determinants of biological potency and selectivity. Research on various analogs has established several key principles. For example, in a series of 2,5-substituted benzoic acid-based inhibitors of the anti-apoptotic proteins Mcl-1 and Bfl-1, the presence of a 5-phenethylthio substituent was found to be a significant contributor to binding potency. nih.gov Its removal led to a dramatic decrease in binding affinity, demonstrating the importance of this group in occupying a key hydrophobic pocket. nih.gov Conversely, modifications to the 2-phenylsulfonamide substituent in the same series did not significantly affect binding, indicating that different positions on the scaffold have varied levels of sensitivity to substitution. nih.gov
In the context of enzyme inhibition, studies on α-amylase inhibitors revealed that a hydroxyl group at the 2-position of the benzoic acid ring had a positive effect on inhibitory activity. nih.gov In contrast, introducing a methoxy group at the same position, or a hydroxyl group at the 5-position, had a negative impact. nih.gov This highlights how subtle changes in substitution can alter the electronic and steric properties of the molecule, thereby affecting its interaction with the target enzyme. For a series of 6-chloro-1-phenylbenzazepine analogs, which share a chlorinated aromatic moiety, SAR studies showed that an N-3 methyl substituent was better tolerated for dopamine D1 receptor affinity than N-H or N-3 allyl groups. cuny.edu Furthermore, a methyl group at the C-3′ position of the phenyl ring was found to be critical for D1 receptor affinity in some analogs. cuny.edu
The electronic properties of substituents also play a vital role. Studies have shown that for many biological activities, a correlation exists between the electronic nature of the substituent (whether it is electron-donating or electron-withdrawing) and the observed biological effect. nih.govresearchgate.net Electron-withdrawing groups can enhance the acidity of the carboxylic acid, which can influence binding to target proteins. researchgate.netnih.gov
The following table summarizes the impact of different substituents on the biological activity of various benzoic acid scaffolds based on published research findings.
| Scaffold | Target/Activity | Favorable Substituents | Unfavorable Substituents | Reference |
| 2,5-Substituted Benzoic Acid | Mcl-1/Bfl-1 Inhibition | 5-phenethylthio | Deletion of 5-phenethylthio group | nih.gov |
| Benzoic Acid Derivatives | α-Amylase Inhibition | 2-hydroxyl | 2-methoxy, 5-hydroxyl | nih.gov |
| 6-Chloro-1-phenylbenzazepine | D1 Receptor Affinity | N-3 methyl, C-3' methyl, C-8 amino/methanesulfonamide | N-H, N-3 allyl, C-8 amides | cuny.edu |
| 2-(benzylsulfinyl)benzoic acid | Carbonic Anhydrase IX | Amide moiety | Isosteric replacement of sulfur with O, N, or CH2 | tandfonline.com |
The halogen group, in this case, chlorine, is an electron-withdrawing group that can significantly alter the electronic distribution of the benzene ring. This can influence the pKa of the carboxylic acid and the molecule's ability to participate in hydrogen bonding and other non-covalent interactions. In SAR studies of 1-phenylbenzazepines, a 6-chloro functional group was a common feature in analogs showing affinity for the D1 receptor, suggesting its importance for the structural framework. cuny.edu Halogens can also increase the lipophilicity of a molecule, potentially enhancing its ability to cross cell membranes.
The hydroxyl group is a versatile functional group that can act as both a hydrogen bond donor and acceptor. Its position on the ring is critical. As seen in studies of α-amylase inhibitors, a hydroxyl group at the 2-position (ortho to the carboxylic acid) can enhance inhibitory activity, possibly by forming intramolecular hydrogen bonds or by interacting directly with the active site of the enzyme. nih.gov The hydroxyl group's ability to form hydrogen bonds is a recurring theme in molecular recognition at receptor sites.
The methyl group is a small, lipophilic, and electron-donating group. Its primary role is often steric. It can influence the conformation of the molecule by restricting the rotation of adjacent groups, such as the carboxylic acid. This conformational constraint can be beneficial if it pre-organizes the molecule into a bioactive conformation for receptor binding. rsc.org In some cases, the methyl group itself can fit into a small hydrophobic pocket within the binding site. Studies on α-amylase inhibition indicated that the introduction of a methyl group on the benzene ring had no obvious effect on the inhibition, suggesting its role can be target-dependent. nih.gov
The ability of a molecule to adopt different spatial arrangements, known as conformational flexibility, is a critical factor in its interaction with biological receptors. nih.gov For substituted benzoic acids, a key source of flexibility is the rotation around the single bond connecting the carboxylic acid group to the benzene ring. semanticscholar.org This rotation allows the carboxyl group to adopt different orientations relative to the other ring substituents.
Substituents on the benzoic acid ring play a crucial role in influencing this conformational landscape. rsc.orguky.edu For example, a methyl group at the 2-position, adjacent to the carboxylic acid, can create steric hindrance that restricts the free rotation of the carboxyl group, favoring certain conformations over others. This steric influence can be a determining factor in whether the molecule can effectively bind to its target. The substitution pattern as a whole dictates the preferred three-dimensional shape of the molecule and the landscape of intermolecular interactions it can form, which are the ultimate determinants of receptor binding and subsequent biological activity. rsc.org
Environmental Fate and Degradation Pathways of Halogenated Hydroxybenzoic Acids
Microbial Biodegradation Mechanisms
Currently, there is a notable lack of specific research detailing the microbial biodegradation mechanisms of 3-Chloro-6-hydroxy-2-methylbenzoic acid as an environmental contaminant. Scientific literature has not yet extensively documented specific microbial consortia or enzymatic processes responsible for its breakdown in soil or aquatic environments.
Generally, the biodegradation of chlorinated aromatic compounds is a complex process that can be influenced by several factors, including the degree of chlorination and the specific microbial populations present. Microorganisms that can degrade such compounds often do so to utilize them as a source of carbon and energy. This process typically involves initial enzymatic attacks that can lead to the removal of the chlorine substituent, a critical step in reducing the compound's toxicity and recalcitrance. Common enzymatic strategies employed by microbes to initiate the degradation of chlorinated aromatics include the action of oxygenases, which incorporate oxygen into the aromatic ring, and dehalogenases, which cleave the carbon-halogen bond.
Transformation Products and Pathways in Environmental Systems
For many chlorinated benzoic acids, environmental transformation can proceed through various pathways, including hydroxylation, decarboxylation, and ring cleavage. The persistence of such compounds is often linked to the stability of the aromatic ring and the strength of the carbon-chlorine bond. The ultimate fate of these compounds in the environment is complete mineralization to carbon dioxide, water, and inorganic chloride, a process that requires the synergistic action of various microorganisms.
Biotransformation and Metabolism in Biological Systems
While information on its environmental degradation is scarce, the biotransformation of this compound has been identified within a specific biological context. It is recognized as a key intermediate in the biosynthesis of a class of chlorinated alkaloids known as Inducamides A–C. researchgate.netnih.gov
This biosynthetic pathway has been observed in a mutant strain of the bacterium Streptomyces sp. researchgate.netnih.gov It is proposed that the formation of this compound begins with a 2-methyl-3-chlorosalicylic acid moiety, which is likely synthesized through the polyketide pathway. This precursor is then chlorinated to yield this compound. researchgate.netnih.gov Subsequently, this molecule is acylated with the amino acid L-tryptophan to form the backbone of the Inducamide compounds. researchgate.netnih.gov
This metabolic role highlights a significant biotransformation pathway for this compound within a living organism, showcasing its function as a building block for more complex natural products.
Future Research Directions and Potential Applications in Academic Science
Exploration of Novel Synthetic Routes and Derivatization Strategies
Future research will likely focus on developing more efficient, cost-effective, and environmentally benign synthetic pathways to 3-Chloro-6-hydroxy-2-methylbenzoic acid and its derivatives. While classical methods exist for synthesizing substituted benzoic acids, novel approaches could offer improved yields and regioselectivity.
Synthetic Routes: Exploration into multi-step syntheses starting from readily available precursors is a promising avenue. One potential strategy could involve the targeted halogenation and hydroxylation of 2-methylbenzoic acid. Another approach could adapt existing protocols, such as those for related compounds, which utilize steps like nitration, esterification, reduction, diazotization, and hydrolysis to build the desired substitution pattern. nih.gov Industrial-scale synthesis often prioritizes processes that avoid harsh reagents or extreme temperatures, making the development of such routes a key objective. beilstein-journals.orgbeilstein-journals.org
| Potential Precursor | Key Transformation Steps | Rationale |
| 2-Methyl-3-nitrophenol | Chlorination, Carboxylation, Reduction | Strategic placement of directing groups to guide substitution. |
| 3-Chloro-2-methylphenol (B1584042) | Carboxylation (e.g., Kolbe-Schmitt reaction) | Direct introduction of the carboxylic acid group onto a pre-functionalized ring. |
| 2,5-Dichlorotoluene | Nucleophilic Aromatic Substitution (for OH), Oxidation of methyl group | A route involving the conversion of existing functional groups. |
Derivatization Strategies: The functional groups of this compound offer multiple sites for derivatization, enabling the creation of compound libraries for various applications.
Carboxylic Acid Group: This group can be readily converted into esters, amides, or acid halides, which serve as versatile intermediates for further reactions. rasayanjournal.co.in Such derivatization is crucial for modifying the compound's solubility, stability, and biological activity.
Hydroxyl Group: The phenolic hydroxyl group can be transformed into ethers or esters. These modifications can alter the compound's hydrogen-bonding capabilities and lipophilicity.
Aromatic Ring: The benzene (B151609) ring itself can undergo further electrophilic substitution, although the existing substituents will direct the position of new functional groups.
For analytical purposes, derivatization is key to improving chromatographic performance and detection sensitivity. researchgate.net Common techniques applicable here include silylation or alkylation to increase volatility for gas chromatography (GC) analysis. colostate.edu Novel agents like 3-(chlorosulfonyl)benzoic acid could also be explored to modify the compound for enhanced detection in mass spectrometry. nih.gov
Advanced Computational Studies for Predictive Modeling and Mechanistic Elucidation
Computational chemistry offers powerful tools to predict the properties and behavior of this compound without the need for extensive empirical work. Future research should leverage these methods for predictive modeling and to gain deeper mechanistic insights.
Predictive Modeling: Density Functional Theory (DFT) is a cornerstone of modern computational chemistry and can be used to model the molecule's geometry, electronic structure, and spectroscopic properties. acs.orgniscpr.res.in By calculating parameters like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, researchers can predict the molecule's reactivity and kinetic stability. niscpr.res.inresearchgate.net Molecular electrostatic potential (MEP) maps can further illuminate regions of the molecule that are electron-rich or electron-poor, predicting sites for intermolecular interactions. niscpr.res.in
Mechanistic Elucidation: Computational studies are invaluable for understanding reaction mechanisms. For instance, time-dependent DFT (TD-DFT) can be used to simulate UV-vis spectra, corroborating experimental findings. acs.org When exploring synthetic routes, DFT calculations can model transition states to determine the most energetically favorable reaction pathways. Similarly, molecular dynamics (MD) simulations can be employed to study the behavior of the molecule in different solvents, predicting self-association patterns like dimer formation, which can be critical in understanding its crystallization behavior. ucl.ac.ukbohrium.com
| Computational Method | Application for this compound | Anticipated Insight |
| Density Functional Theory (DFT) | Geometry optimization, electronic structure calculation. researchgate.net | Prediction of molecular shape, bond lengths, and angles; reactivity indices. scielo.org.za |
| Time-Dependent DFT (TD-DFT) | Simulation of electronic excitation energies and UV-vis spectra. acs.org | Correlation of structure with spectroscopic properties. |
| Molecular Dynamics (MD) | Simulation of molecular behavior in solution over time. ucl.ac.uk | Understanding solvation, aggregation, and conformational dynamics. |
| Quantum Theory of Atoms in Molecules (QTAIM) | Analysis of electron density to characterize chemical bonds. | Detailed insight into intramolecular and intermolecular bonding. |
Deepening Mechanistic Understanding of Biological Interactions at the Molecular Level
The specific combination of functional groups on this compound suggests it could interact with biological macromolecules like proteins and enzymes. Future research should aim to identify potential biological targets and elucidate the molecular mechanisms of these interactions.
Molecular docking is a powerful computational technique to predict how a small molecule binds to the active site of a protein. nih.govnih.gov This in silico approach can screen vast libraries of proteins to identify potential targets for this compound. The docking results can provide a binding affinity score and visualize the specific noncovalent interactions, such as:
Hydrogen Bonds: Formed by the carboxylic acid and hydroxyl groups.
Hydrophobic Interactions: Involving the methyl group and the benzene ring.
Halogen Bonds: A specific interaction where the chlorine atom acts as an electrophilic region.
By identifying potential protein targets, researchers can then formulate hypotheses about the compound's biological effects, which can be tested experimentally. For example, many benzoic acid derivatives are known to act as enzyme inhibitors. nih.gov Docking studies could suggest whether this compound might inhibit key enzymes in metabolic or signaling pathways. niscpr.res.innih.gov
Development of Structure-Activity Relationship Models for Targeted Compound Design
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and materials science. By systematically modifying the structure of this compound and observing the effect on a specific activity, researchers can develop models for designing new compounds with enhanced properties.
A future research program could involve synthesizing a library of analogs and testing them for a particular biological activity (e.g., enzyme inhibition). Quantitative Structure-Activity Relationship (QSAR) models can then be built to correlate physicochemical properties with biological activity. nih.gov These models use molecular descriptors (e.g., hydrophobicity, molar refractivity, electronic properties) to create a mathematical equation that predicts the activity of new, unsynthesized compounds. chemijournal.com
| Structural Modification | Rationale | Potential Impact on Activity |
| Varying the halogen (F, Br, I) | Modifies electronegativity, size, and halogen bonding potential. | Could enhance binding affinity or alter metabolic stability. |
| Changing the alkyl group (ethyl, propyl) | Alters steric bulk and hydrophobicity. | May improve selectivity for a target protein. |
| Shifting substituent positions | Probes the importance of the substitution pattern for binding. | Can reveal critical interaction points within a binding site. |
| Replacing the carboxylic acid | Changes the primary hydrogen bonding and acidic character. | Could alter bioavailability and target interactions. |
These SAR and QSAR studies would provide a roadmap for the rational design of new molecules based on the this compound scaffold for targeted applications. nih.gov
Investigation of Environmental Impact and Remediation Strategies
The presence of a halogen on an aromatic ring raises questions about the environmental fate and potential persistence of this compound. Chlorinated aromatic compounds can be resistant to natural degradation processes.
Future research should investigate the biodegradability of this compound. Studies on similar molecules like chlorobenzoic acids (CBAs) have shown that certain microorganisms can degrade them, often through pathways involving dioxygenase enzymes that cleave the aromatic ring. jbarbiomed.comresearchgate.net A key step is often dehalogenation, which can occur either early in the pathway (hydrolytic dehalogenation) or after ring cleavage. nih.gov Research could focus on isolating and characterizing microbial strains capable of using this compound as a carbon source.
Furthermore, the accumulation of such compounds can inhibit the microbial degradation of other pollutants. epa.gov Therefore, understanding the complete degradation pathway is crucial. This involves identifying the metabolic intermediates, which could be more or less toxic than the parent compound. Techniques like phytoremediation, using plant-bacteria associations, could also be explored as a potential strategy for cleaning up environments contaminated with such compounds. oup.com
Q & A
Basic Research Question
- pH Stability : Incubate the compound in buffers (pH 2–12) at 25°C for 24h. Monitor degradation via HPLC and UV-Vis spectroscopy .
- Thermal Stability : Perform thermogravimetric analysis (TGA) to determine decomposition temperatures. Accelerated stability studies (40–60°C) predict shelf life .
- Light Sensitivity : Expose to UV-Vis light and track photodegradation products using LC-MS .
How does the compound’s regioselectivity in electrophilic aromatic substitution compare to its brominated or fluorinated analogs?
Advanced Research Question
Chlorine’s moderate electronegativity directs electrophiles to the para position relative to itself, while the hydroxyl group activates the ring at ortho/para positions. Comparatively, bromine (larger size) increases steric hindrance, reducing substitution rates, whereas fluorine’s strong electron-withdrawing effect deactivates the ring . Competitive experiments with nitration or sulfonation reagents (e.g., HNO₃/H₂SO₄) quantify regioselectivity trends .
What role does the methyl group play in modulating the compound’s solubility and crystallization behavior?
Advanced Research Question
The methyl group enhances hydrophobicity, reducing aqueous solubility but improving organic solvent compatibility (e.g., ethyl acetate, DCM). Crystallization studies (e.g., slow evaporation from ethanol) reveal that the methyl group influences crystal lattice packing, as seen in analogs like 3-bromo-6-hydroxy-2-methylbenzoic acid . Powder X-ray diffraction (PXRD) correlates crystallinity with storage stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
